AP24592

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18F3N3/c1-18-4-6-19(7-5-18)9-10-2-3-11(17)8-12(10)13(14,15)16/h2-3,8H,4-7,9,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMWAZMYBMAAMAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=C(C=C(C=C2)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60676604 | |

| Record name | 4-[(4-Methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

694499-26-8 | |

| Record name | AP-24592 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0694499268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[(4-Methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AP-24592 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KFW56NE7FT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Ponatinib (AP24592/AP24534)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ponatinib (B1185), also known by its development codes AP24592 and AP24534, is a potent, orally administered multi-targeted tyrosine kinase inhibitor (TKI).[1][2][3] It was specifically designed to overcome resistance to previous generations of TKIs in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[3][4][5] This guide provides a comprehensive overview of the core mechanism of action of ponatinib, supported by quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and cellular effects.

The hallmark of CML and Ph+ ALL is the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22.[6] This translocation creates the BCR-ABL1 fusion gene, which encodes the constitutively active BCR-ABL1 tyrosine kinase.[6] This aberrant kinase drives uncontrolled cell proliferation and is the primary therapeutic target in these leukemias.[5][6] While first and second-generation TKIs like imatinib, nilotinib, and dasatinib (B193332) have revolutionized treatment, their efficacy can be limited by the emergence of resistance, most notably due to mutations in the BCR-ABL1 kinase domain.[7][8][9] The "gatekeeper" T315I mutation, in particular, confers broad resistance to these earlier TKIs.[5][6][9] Ponatinib was developed to effectively inhibit both native BCR-ABL1 and its various mutant forms, including the formidable T315I mutation.[4][6][7]

Core Mechanism of Action: Pan-BCR-ABL1 Inhibition

Ponatinib functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the ABL kinase domain of the BCR-ABL1 protein.[5][6] This binding action prevents the phosphorylation of downstream substrates, thereby interrupting the signaling cascades that lead to leukemic cell proliferation and survival.[5][6]

A key structural feature of ponatinib is a carbon-carbon triple bond, which enables it to bind effectively to the ABL kinase domain even in the presence of the T315I mutation.[4] This mutation, which replaces a threonine with a bulkier isoleucine residue, sterically hinders the binding of other TKIs.[5][10] Ponatinib's unique structure overcomes this hindrance, allowing for potent inhibition of the T315I mutant.[4][6][7] This makes it a critical treatment option for patients who have developed resistance to other TKIs.[3][5][11]

Beyond the T315I mutation, ponatinib demonstrates broad activity against a wide range of other BCR-ABL1 kinase domain mutations that confer resistance to other inhibitors.[4][12] This "pan-BCR-ABL1" inhibitory profile is a defining characteristic of its mechanism of action.[4][7]

Multi-Targeted Kinase Inhibition Profile

In addition to its potent activity against BCR-ABL1, ponatinib inhibits a spectrum of other tyrosine kinases that are implicated in cancer pathogenesis.[2][5][10] This multi-targeted profile contributes to its overall anti-neoplastic effects. Key additional targets include:

-

FLT3 (Fms-like tyrosine kinase 3): Ponatinib potently inhibits FLT3, including the internal tandem duplication (ITD) mutation, which is a common driver in acute myeloid leukemia (AML).[1][2][13]

-

FGFR (Fibroblast Growth Factor Receptor): Inhibition of the FGFR family of kinases contributes to its anti-angiogenic and anti-proliferative effects.[5]

-

VEGFR (Vascular Endothelial Growth Factor Receptor): By inhibiting VEGFR, ponatinib can suppress angiogenesis, the formation of new blood vessels that tumors need to grow.[5]

-

PDGFR (Platelet-Derived Growth Factor Receptor): Inhibition of PDGFR signaling can impact tumor growth and stromal interactions.[5]

-

SRC Family Kinases: Ponatinib also shows activity against members of the SRC family of kinases, which are involved in various cellular processes including cell growth, differentiation, and survival.[12]

Data Presentation

Biochemical Inhibitory Activity of Ponatinib

The following table summarizes the half-maximal inhibitory concentration (IC50) values of ponatinib against a panel of purified kinases, demonstrating its potent and broad-spectrum activity.

| Kinase Target | IC50 (nM) |

| Native BCR-ABL | 0.3 - 20 |

| BCR-ABL T315I | 2 |

| FLT3-ITD | 0.5 - 17 |

| KIT | - |

| FGFR1 | - |

| PDGFRα | - |

Data compiled from multiple preclinical studies.[2]

Cellular Anti-proliferative Activity of Ponatinib

The table below presents the IC50 values of ponatinib in various cancer cell lines, illustrating its potent cytotoxic effects in a cellular context.

| Cell Line | Cancer Type | Key Mutation(s) | Ponatinib IC50 (nM) |

| Ba/F3 BCR-ABL | Pro-B Lymphoma | BCR-ABL | - |

| Ba/F3 BCR-ABL T315I | Pro-B Lymphoma | BCR-ABL T315I | 2 |

| MV4-11 | Acute Myeloid Leukemia | FLT3-ITD | 0.5 - 17 |

| RS4;11 | Acute Myeloid Leukemia | Native FLT3 | >100 |

Data compiled from multiple preclinical studies.[2]

Clinical Efficacy of Ponatinib in the PACE Trial

The Phase 2 PACE (Ponatinib Ph+ ALL and CML Evaluation) trial demonstrated the clinical efficacy of ponatinib in heavily pretreated patients.

| Patient Cohort (CP-CML) | Major Cytogenetic Response (MCyR) Rate |

| All CP-CML Patients | 60% |

| CP-CML with T315I Mutation | 70% |

CP-CML: Chronic Phase Chronic Myeloid Leukemia. Data from the 5-year follow-up of the PACE trial.[14][15]

Experimental Protocols

Cell Viability and Proliferation Assays

Objective: To determine the concentration of ponatinib required to inhibit the growth of cancer cells by 50% (IC50).

Methodology (MTT/MTS/CCK-8 Assays): [16][17][18][19]

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of ponatinib or vehicle control (e.g., DMSO) for 48-72 hours.

-

Reagent Addition: Add MTT, MTS, or CCK-8 reagent to each well and incubate according to the manufacturer's instructions. These reagents are converted into a colored formazan (B1609692) product by metabolically active cells.

-

Absorbance Measurement: Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the logarithm of the ponatinib concentration to determine the IC50 value using non-linear regression analysis.

Kinase Activity Assays (Western Blotting)

Objective: To assess the inhibitory effect of ponatinib on the phosphorylation of its target kinases and downstream signaling proteins.

-

Cell Treatment and Lysis: Treat cells with various concentrations of ponatinib for a specified time. Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target kinases (e.g., p-BCR-ABL, BCR-ABL, p-FLT3, FLT3, p-STAT5, STAT5).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities to determine the relative levels of phosphorylated proteins, normalized to the total protein levels.

Apoptosis Assays (Flow Cytometry)

Objective: To quantify the induction of programmed cell death (apoptosis) by ponatinib.

Methodology (Annexin V/Propidium (B1200493) Iodide Staining): [20]

-

Cell Treatment: Treat cells with ponatinib or a vehicle control for a predetermined duration.

-

Cell Harvesting: Collect both adherent and floating cells.

-

Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI). Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI intercalates with the DNA of cells with compromised membranes (late apoptotic or necrotic cells).

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive).

Mandatory Visualizations

Caption: Ponatinib inhibits BCR-ABL1 kinase activity by blocking ATP binding.

Caption: General workflow for a cell viability assay to determine ponatinib IC50.

Mechanisms of Resistance to Ponatinib

While ponatinib is effective against a wide array of single BCR-ABL1 mutations, resistance can still emerge, particularly in patients with advanced disease.[3] The primary mechanism of resistance to ponatinib involves the acquisition of compound mutations, where two or more mutations occur on the same BCR-ABL1 allele.[8][21][22][23] Certain compound mutations, especially those involving the T315I mutation, can significantly reduce the binding affinity of ponatinib, leading to clinical resistance.[21][22] BCR-ABL1 independent mechanisms of resistance have also been described, involving the activation of alternative signaling pathways.[8]

Conclusion

Ponatinib is a third-generation TKI with a potent, multi-targeted mechanism of action. Its defining feature is its ability to effectively inhibit the native BCR-ABL1 kinase and a wide spectrum of its mutants, most notably the T315I mutation that confers resistance to other TKIs. The comprehensive preclinical and clinical data underscore its critical role in the management of resistant CML and Ph+ ALL. Understanding its detailed mechanism of action, including its broader kinase inhibition profile and the potential for resistance, is essential for its optimal clinical use and for the development of future therapeutic strategies.

References

- 1. The novel BCR-ABL and FLT3 inhibitor ponatinib is a potent inhibitor of the multidrug resistance-associated ATP-binding cassette transporter ABCG2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Resistant mutations in CML and Ph+ALL – role of ponatinib - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ponatinib: Overview, Mechanism of Action & Clinical Trials | Takeda Oncology [oncologymedinfo.com]

- 5. What is the mechanism of Ponatinib Hydrochloride? [synapse.patsnap.com]

- 6. Ponatinib: A Review of the History of Medicinal Chemistry behind Its Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural mechanism of the Pan-BCR-ABL inhibitor ponatinib (AP24534): lessons for overcoming kinase inhibitor resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanisms of Resistance and Implications for Treatment Strategies in Chronic Myeloid Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. go.drugbank.com [go.drugbank.com]

- 11. Ponatinib Overcomes Hard-to-Treat T315I Mutation in Patients with CML/ALL [ahdbonline.com]

- 12. The BCR-ABL inhibitor ponatinib inhibits platelet immunoreceptor tyrosine-based activation motif (ITAM) signaling, platelet activation and aggregate formation under shear - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Activity of ponatinib against clinically-relevant AC220-resistant kinase domain mutants of FLT3-ITD - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ponatinib -- Review of Historical Development, Current Status, and Future Research - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ashpublications.org [ashpublications.org]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. benchchem.com [benchchem.com]

- 21. aacrjournals.org [aacrjournals.org]

- 22. BCR-ABL1 Compound Mutations Combining Key Kinase Domain Positions Confer Clinical Resistance to Ponatinib in Ph Chromosome-Positive Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 23. BCR-ABL1 compound mutants display differential and dose-dependent responses to ponatinib | Haematologica [haematologica.org]

An In-depth Technical Guide to the Cellular Targets of Ponatinib

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ponatinib (B1185) (Iclusig®) is a potent, orally administered, multi-targeted tyrosine kinase inhibitor (TKI).[1][2] It was specifically designed to inhibit the activity of the BCR-ABL1 fusion protein, the hallmark of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[3] A key feature of ponatinib is its efficacy against the T315I "gatekeeper" mutation in the BCR-ABL1 kinase domain, which confers resistance to first and second-generation TKIs.[4][5] Beyond its primary target, ponatinib exhibits inhibitory activity against a spectrum of other kinases, contributing to both its therapeutic effects in other malignancies and its distinct side-effect profile.[2][6] This guide provides a comprehensive overview of the cellular targets of ponatinib, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and workflows.

Core Cellular Targets and Binding Affinity

Ponatinib's mechanism of action is centered on its function as an ATP-competitive inhibitor, binding to the ATP-binding pocket of various kinase domains.[7] This action blocks the phosphorylation of downstream substrates, thereby disrupting signal transduction pathways that drive cellular proliferation and survival.[5]

Primary Target: BCR-ABL1

The primary therapeutic target of ponatinib is the constitutively active BCR-ABL1 tyrosine kinase.[3] Ponatinib is a pan-BCR-ABL1 inhibitor, demonstrating high potency against the native (wild-type) protein and all clinically relevant single mutations, including the highly resistant T315I mutant.[4]

Off-Target Kinase Inhibition

Ponatinib's pharmacological activity extends to a range of other tyrosine kinases, many of which are implicated in oncogenesis and angiogenesis. This multi-targeted nature underlies its investigation in various solid tumors.[2][8] Key off-targets include members of the Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptor (FGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and SRC kinase families, as well as KIT, RET, and FLT3.[1][2]

Quantitative Data: Inhibitory Potency of Ponatinib

The following tables summarize the half-maximal inhibitory concentration (IC50) values of ponatinib against its primary and key off-target kinases from both biochemical (cell-free) and cell-based assays.

Table 1: Ponatinib IC50 Values against BCR-ABL1 in Biochemical and Cellular Assays

| Target | Assay Type | IC50 (nM) |

| Native ABL | Biochemical | 0.37[1][9] |

| ABL T315I | Biochemical | 2.0[1][9] |

| Native BCR-ABL | Cellular (Ba/F3) | 0.5[9][10] |

| BCR-ABL T315I | Cellular (Ba/F3) | 11[9][10] |

| Other BCR-ABL mutants | Biochemical | 0.30 - 0.44[9] |

| Other BCR-ABL mutants | Cellular (Ba/F3) | 0.5 - 36[9] |

| K562 (CML cell line) | Cellular | 7.2 - ~30[10][11] |

| K562 T315I-R | Cellular | 635[10] |

| HL60 (APL cell line) | Cellular | 56[10] |

Table 2: Ponatinib IC50 Values against Off-Target Kinases in Biochemical Assays

| Kinase Family | Target | IC50 (nM) |

| PDGFR | PDGFRα | 1.1[1][9] |

| VEGFR | VEGFR2 | 1.5[1][9] |

| FGFR | FGFR1 | 2.0 - 2.2[1][9] |

| FGFR2 | 2.0[12] | |

| FGFR3 | 18[12] | |

| FGFR4 | 8.0[12] | |

| SRC Family | SRC | 5.4[1][9] |

| Other RTKs | FLT3 | 0.3 - 13[2][9] |

| KIT | 8.0 - 20[2][9] |

Table 3: Ponatinib IC50 Values in Various Cancer Cell Lines

| Cell Line | Cancer Type | Key Target/Mutation | IC50 (nM) |

| MV4-11 | Acute Myeloid Leukemia | FLT3-ITD | ~10[10] |

| SK-Hep-1 | Hepatocellular Carcinoma | - | 288[10][13] |

| SNU-423 | Hepatocellular Carcinoma | - | 553[13] |

| H520 | Non-Small Cell Lung Cancer | FGFR1 amplified | ~200-1000[14] |

| A549 | Non-Small Cell Lung Cancer | FGFR1 overexpressing | ~200-1000[14] |

| H1299 | Non-Small Cell Lung Cancer | FGFR1 overexpressing | ~200-1000[14] |

Key Signaling Pathways Targeted by Ponatinib

Ponatinib's inhibition of multiple kinases leads to the disruption of several critical signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.

BCR-ABL1 Signaling Pathway

In CML and Ph+ ALL, the BCR-ABL1 oncoprotein drives leukemogenesis through the constitutive activation of downstream signaling pathways such as RAS/RAF/MEK/ERK and JAK/STAT.[3][4] Ponatinib blocks the initial phosphorylation event, thereby inhibiting these pro-survival signals and inducing apoptosis in malignant cells.[5]

Caption: Ponatinib inhibits BCR-ABL1, blocking downstream pro-survival pathways.

VEGFR Signaling Pathway

Ponatinib's anti-angiogenic effects are partly mediated through the inhibition of VEGFR2.[15][16][17] This disrupts VEGF-stimulated downstream signaling, including the Akt/eNOS/NO and MAPK (ERK and p38) pathways in endothelial cells, leading to reduced proliferation, migration, and tube formation.[15][16][17]

Caption: Ponatinib inhibits VEGFR2, suppressing pro-angiogenic signaling.

FGFR Signaling Pathway

In cancers with aberrant FGFR signaling, ponatinib inhibits FGFR activation and downstream pathways such as PI3K/AKT/mTOR and JAK/STAT3.[18] This leads to the suppression of tumor cell proliferation and induction of apoptosis.[18]

Caption: Ponatinib blocks FGFR-mediated activation of PI3K/AKT/mTOR and JAK/STAT3 pathways.

Experimental Protocols

Detailed methodologies for key assays used to characterize the cellular targets and efficacy of ponatinib are provided below.

Biochemical Kinase Assay (IC50 Determination)

This protocol describes a radiometric filter binding assay to determine the IC50 of ponatinib against a purified kinase.

Materials:

-

Purified recombinant kinase (e.g., GST-Abl)

-

Kinase-specific peptide substrate (e.g., Abltide)

-

Ponatinib stock solution (in DMSO)

-

Assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35)

-

ATP and [γ-³²P]ATP

-

P81 phosphocellulose filters

-

0.75% Phosphoric acid

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare serial dilutions of ponatinib in assay buffer.

-

In a 96-well plate, add the kinase, peptide substrate, and diluted ponatinib or DMSO (vehicle control).

-

Initiate the reaction by adding a mixture of ATP and [γ-³²P]ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 15-60 minutes).

-

Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose filters.

-

Wash the filters three times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Air dry the filters and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each ponatinib concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.[7]

Cellular Proliferation Assay (MTT Assay)

This protocol outlines the use of an MTT assay to determine the effect of ponatinib on the proliferation of cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., K562, Ba/F3)

-

Complete culture medium

-

Ponatinib stock solution (in DMSO)

-

96-well microplates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at an optimal density and allow them to attach overnight.[19]

-

Prepare serial dilutions of ponatinib in complete culture medium.

-

Replace the existing medium with the medium containing various concentrations of ponatinib or DMSO (vehicle control).

-

Incubate the plate for the desired treatment period (e.g., 72 hours).[9][10]

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[19]

-

Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.[19]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each ponatinib concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of viability against the logarithm of the ponatinib concentration.[19]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for identifying and characterizing the cellular targets of a kinase inhibitor like ponatinib.

Caption: A typical workflow for the preclinical evaluation of a kinase inhibitor.

Conclusion

Ponatinib is a clinically important multi-targeted tyrosine kinase inhibitor with a well-defined primary target, BCR-ABL1, and a broad spectrum of off-target activities. Its potent inhibition of both wild-type and mutant BCR-ABL1, particularly the T315I variant, has revolutionized the treatment of resistant CML and Ph+ ALL. The comprehensive data on its inhibitory profile against a range of kinases, as detailed in this guide, is crucial for understanding its therapeutic applications and potential toxicities. The provided experimental protocols offer a foundation for researchers to further investigate the intricate mechanisms of ponatinib and to guide the development of future generations of kinase inhibitors with improved selectivity and efficacy.

References

- 1. Ponatinib (AP24534) | multi-targeted kinase inhibitor | TargetMol [targetmol.com]

- 2. Ponatinib: a novel multi-tyrosine kinase inhibitor against human malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cardiotoxicity of the BCR-ABL1 tyrosine kinase inhibitors: emphasis on ponatinib - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ponatinib: A Review of the History of Medicinal Chemistry behind Its Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Quality by design-based approach for the development of an analytical method for quantifying ponatinib in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Ponatinib Inhibits Proliferation and Induces Apoptosis of Liver Cancer Cells, but Its Efficacy Is Compromised by Its Activation on PDK1/Akt/mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Ponatinib exerts anti-angiogenic effects in the zebrafish and human umbilical vein endothelial cells via blocking VEGFR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. oncotarget.com [oncotarget.com]

- 18. Novel multiple tyrosine kinase inhibitor ponatinib inhibits bFGF-activated signaling in neuroblastoma cells and suppresses neuroblastoma growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

The Discovery and Synthesis of AP24592 (Ponatinib): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AP24592, more commonly known as ponatinib (B1185) (Iclusig®), is a potent, orally bioavailable, multi-targeted tyrosine kinase inhibitor (TKI).[1] Developed by ARIAD Pharmaceuticals, its genesis was a direct response to the clinical challenge of acquired resistance to first and second-generation TKIs in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[2] This guide provides an in-depth technical overview of the discovery, synthesis, and mechanism of action of ponatinib, with a focus on the core data and methodologies relevant to researchers in the field of oncology drug development.

Discovery and Rationale: Overcoming the T315I "Gatekeeper" Mutation

The development of TKIs like imatinib (B729) revolutionized the treatment of CML by targeting the BCR-ABL fusion protein, a constitutively active tyrosine kinase that drives leukemogenesis.[3] However, the emergence of drug resistance, often through point mutations in the ABL kinase domain, limited the long-term efficacy of these therapies.[3] The most formidable of these is the T315I mutation, where a threonine residue is replaced by a bulkier isoleucine at the "gatekeeper" position of the ATP-binding pocket.[3] This steric hindrance prevents the binding of imatinib and second-generation TKIs.

Ponatinib was rationally designed to overcome this challenge.[2] Its unique chemical structure, featuring a carbon-carbon triple bond, allows it to bind effectively to the ABL kinase domain, even in the presence of the T315I mutation.[4] This makes it a pan-BCR-ABL inhibitor, active against both native and all tested mutant forms of the oncoprotein.[5]

Synthesis of Ponatinib (this compound)

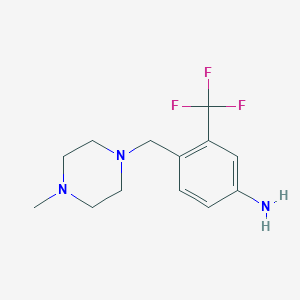

The synthesis of ponatinib is a multi-step process culminating in the formation of a critical amide bond. The overall strategy involves the synthesis of two key intermediates: 3-(imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methylbenzoic acid and 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline .[3]

Experimental Protocol: Total Synthesis

Step 1: Synthesis of 3-ethynyl-4-methylbenzoate

This intermediate is prepared from 3-iodo-4-methylbenzoic acid. The process involves a Sonogashira cross-coupling reaction with a protected acetylene, followed by deprotection.[6]

-

Reaction: 3-iodo-4-R-benzoate is reacted with trimethylsilylacetylene (B32187) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) in a suitable solvent like DMF with a base (e.g., triethylamine).[6][7]

-

Deprotection: The resulting 4-R-3-trimethylsilylethynyl benzoate (B1203000) is then treated with a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), or a base like potassium carbonate in methanol (B129727) to remove the trimethylsilyl (B98337) protecting group, yielding the terminal alkyne.[6]

Step 2: Synthesis of 3-halogenated imidazo[1,2-b]pyridazine (B131497)

Imidazo[1,2-b]pyridazine is halogenated, typically with N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS), in a solvent such as DMF or chloroform.[6][8]

Step 3: Sonogashira Coupling to form 3-(imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methylbenzoic acid ester

The 3-halogenated imidazo[1,2-b]pyridazine and the 3-ethynyl-4-methylbenzoate from Step 1 are coupled via another Sonogashira reaction.[6]

-

Reagents: Palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand), copper(I) iodide, and an amine base (e.g., triethylamine) are used in a solvent like DMF.[9]

-

Conditions: The reaction is typically run under an inert atmosphere (e.g., Argon) at elevated temperatures (e.g., 70-80 °C).[6][9]

Step 4: Hydrolysis to 3-(imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methylbenzoic acid

The ester from Step 3 is hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide (B78521) in a mixture of methanol and water.[10]

Step 5: Synthesis of 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline

This aniline (B41778) intermediate can be synthesized by reacting 4-methyl-1-(4-nitro-2-(trifluoromethyl)benzyl)piperazine with a reducing agent like Raney Nickel under a hydrogen atmosphere.[9][11]

Step 6: Amide Bond Formation to Yield Ponatinib

The final step is the coupling of the carboxylic acid from Step 4 with the aniline from Step 5.

-

Activation: The carboxylic acid is activated, for example, by conversion to its acyl chloride using oxalyl chloride or thionyl chloride, or by using a peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA).[10]

-

Coupling: The activated carboxylic acid is then reacted with 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline in a solvent like DMF or THF to form the final product, ponatinib.[6][10]

Step 7: Purification

The crude ponatinib is purified by column chromatography on silica (B1680970) gel, followed by recrystallization or freeze-drying to yield the final product with high purity.[12][13]

Synthesis Workflow

References

- 1. dovepress.com [dovepress.com]

- 2. Ponatinib Inhibits Multiple Signaling Pathways Involved in STAT3 Signaling and Attenuates Colorectal Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ponatinib | C29H27F3N6O | CID 24826799 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Computational Investigations on Reaction Mechanisms of the Covalent Inhibitors Ponatinib and Analogs Targeting the Extracellular Signal-Regulated Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Signalling inhibition by ponatinib disrupts productive alternative lengthening of telomeres (ALT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN103570724A - Synthesis method of ponatinib - Google Patents [patents.google.com]

- 7. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. CN103664960A - Preparation method for Ponatinib - Google Patents [patents.google.com]

- 11. US9493473B2 - Processes for making ponatinib and intermediates thereof - Google Patents [patents.google.com]

- 12. Chromatographic analysis of ponatinib and its impurities: method development, validation, and identification of new degradation product - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Chromatographic analysis of ponatinib and its impurities: method development, validation, and identification of new degradation product - PubMed [pubmed.ncbi.nlm.nih.gov]

Ponatinib Signaling Pathway Inhibition: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ponatinib (B1185) (Iclusig®) is a potent, orally administered multi-targeted tyrosine kinase inhibitor (TKI) that has significantly impacted the treatment landscape for certain hematological malignancies. It was specifically designed to overcome the challenge of resistance to previous generations of TKIs in chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). This technical guide provides a comprehensive overview of the signaling pathways inhibited by ponatinib, quantitative data on its efficacy, and detailed experimental protocols for its characterization.

Ponatinib's primary target is the BCR-ABL fusion protein, including the T315I "gatekeeper" mutation, which confers resistance to other TKIs.[1][2] Beyond BCR-ABL, ponatinib exhibits potent inhibitory activity against a range of other kinases, including members of the Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptor (FGFR), and Platelet-Derived Growth Factor Receptor (PDGFR) families, as well as SRC kinases.[1][2][3] This multi-targeted nature contributes to its broad anti-cancer activity but also to its distinct side-effect profile.

Mechanism of Action

Ponatinib functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the kinase domain of its target proteins.[3] This occupation of the active site prevents the phosphorylation of downstream substrates, thereby disrupting the signaling cascades that drive cell proliferation, survival, and angiogenesis in malignant cells.[3]

Quantitative Data: In Vitro Kinase and Cellular Inhibition

The potency of ponatinib has been extensively characterized in both biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of its inhibitory activity against various kinases and cancer cell lines.

Table 1: Ponatinib IC50 Values against a Panel of Kinases (Biochemical Assays)

| Kinase Target | IC50 (nM) | Reference(s) |

| ABL (native) | 0.37 | [1] |

| ABL (T315I mutant) | 2.0 | [1] |

| VEGFR2 | 1.5 | [1] |

| FGFR1 | 2.2 | [1] |

| PDGFRα | 1.1 | [1] |

| SRC | 5.4 | [1] |

| LYN | 0.24 | [1] |

| FLT3 | 13 | [1] |

| KIT | 13 | [1] |

| RET | ≤ 20 | [1] |

| EPH family members | ≤ 20 | [1] |

Table 2: Ponatinib IC50 Values in Cellular Assays

| Cell Line | Disease Type | Expressed Kinase(s) | IC50 (nM) | Reference(s) |

| K562 | Chronic Myeloid Leukemia | BCR-ABL | ~30 | [4] |

| KU812 | Chronic Myeloid Leukemia | BCR-ABL | <30 | [4] |

| KCL22 | Chronic Myeloid Leukemia | BCR-ABL | <30 | [4] |

Clinical Efficacy of Ponatinib

Ponatinib has demonstrated significant clinical activity in heavily pretreated patients with CML and Ph+ ALL, as evidenced by the results from key clinical trials.

The PACE Trial (Ponatinib Ph+ ALL and CML Evaluation)

The PACE trial was a pivotal phase 2 study that evaluated the efficacy and safety of ponatinib in patients with CML or Ph+ ALL who were resistant or intolerant to dasatinib (B193332) or nilotinib, or who harbored the T315I mutation.[5][6]

| Endpoint | 3-Year Results | 5-Year Results | Reference(s) |

| Major Cytogenetic Response (MCyR) | 59% | 60% | [5][7] |

| Maintenance of MCyR (estimated) | 83% | 82% | [5][7] |

| Major Molecular Response (MMR) | 39% | 40% | [5][7] |

| Progression-Free Survival (PFS) | 61% | - | [7] |

| Overall Survival (OS) | 82% | 73% | [5][7] |

| Patient Population | Endpoint | Resistant/Intolerant Group | T315I Mutation Group | Reference(s) |

| AP-CML | Major Hematologic Response | 58% | 50% | [6] |

| Cytologic Response | 52% | 67% | [6] | |

| BP-CML & Ph+ ALL | Major Hematologic Response | 35% | 33% | [6] |

| Cytologic Response | 40% | 43% | [6] | |

| AP-CML | 12-Month PFS | 55% | 55% | [6] |

| 12-Month OS | 84% | 84% | [6] | |

| BP-CML & Ph+ ALL | 12-Month PFS | 15% | 15% | [6] |

| 12-Month OS | 33% | 33% | [6] |

The OPTIC Trial (Optimizing Ponatinib Treatment in CML)

The OPTIC trial was a phase 2 dose-ranging study designed to evaluate the efficacy and safety of three different starting doses of ponatinib in patients with CP-CML resistant to at least two prior TKIs or with the T315I mutation.[8][9][10][11][12]

| Starting Dose Cohort | at 12 Months | by 36 Months | by 48 Months | Reference(s) |

| 45 mg | 44% | 60% | 60.2% | [10][11][12] |

| 30 mg | 29% | 40% | 40.9% | [10][11][12] |

| 15 mg | 23% | 40% | 39.6% | [10][11][12] |

The PhALLCON Trial

The PhALLCON trial was a phase 3 study comparing ponatinib to imatinib (B729) in combination with reduced-intensity chemotherapy in newly diagnosed adult patients with Ph+ ALL.[13][14][15][16][17]

| Endpoint | Ponatinib Arm | Imatinib Arm | p-value | Reference(s) |

| MRD-Negative Complete Remission at End of Induction | 34.4% | 16.7% | 0.0021 | [13][14][16] |

| MRD Negativity at End of Induction (regardless of CR) | 41.6% | 20.5% | - | [16] |

| Median Event-Free Survival (EFS) | Not Reached | 29.0 months | - | [13] |

Signaling Pathway Inhibition

Ponatinib's therapeutic effects are mediated through the inhibition of several key signaling pathways implicated in cancer cell growth, survival, and angiogenesis.

BCR-ABL Signaling Pathway

The constitutively active BCR-ABL tyrosine kinase is the primary driver of CML and Ph+ ALL. It activates multiple downstream pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, leading to uncontrolled cell proliferation and inhibition of apoptosis. Ponatinib directly inhibits the kinase activity of BCR-ABL, thereby blocking these downstream signals.

BCR-ABL Signaling Pathway Inhibition by Ponatinib

FGFR Signaling Pathway

Fibroblast Growth Factor Receptors (FGFRs) are receptor tyrosine kinases that, upon binding to FGF ligands, activate downstream signaling pathways such as the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, differentiation, and migration.[18][19][20][21][22] Dysregulation of FGFR signaling is implicated in various cancers.

FGFR Signaling Pathway Inhibition by Ponatinib

PDGFR Signaling Pathway

Platelet-Derived Growth Factor Receptors (PDGFRs) are involved in cell growth, proliferation, and differentiation.[23][24][25][26][27] Ligand binding induces receptor dimerization and autophosphorylation, leading to the activation of downstream signaling cascades, including the PI3K-AKT and RAS-MAPK pathways.

PDGFR Signaling Pathway Inhibition by Ponatinib

VEGFR Signaling Pathway

Vascular Endothelial Growth Factor Receptors (VEGFRs) play a pivotal role in angiogenesis, the formation of new blood vessels.[28][29][30][31][32] Activation of VEGFRs by VEGF ligands initiates signaling through pathways such as the PLCγ-PKC and PI3K-AKT pathways, promoting endothelial cell survival, proliferation, and migration.

VEGFR Signaling Pathway Inhibition by Ponatinib

Experimental Protocols

The characterization of ponatinib's activity relies on a variety of in vitro and cell-based assays. Below are detailed methodologies for key experiments.

General Experimental Workflow for Kinase Inhibitor Characterization

The following diagram illustrates a typical workflow for the preclinical characterization of a kinase inhibitor like ponatinib.

Experimental Workflow for Kinase Inhibitor Characterization

In Vitro Kinase Inhibition Assay (Radiometric)

This assay measures the ability of ponatinib to inhibit the phosphorylation of a substrate by a purified kinase.

-

Materials:

-

Recombinant purified kinase (e.g., ABL, FGFR1)

-

Kinase-specific peptide substrate

-

Ponatinib stock solution (in DMSO)

-

[γ-³³P]ATP

-

Kinase reaction buffer

-

Phosphocellulose paper

-

Scintillation counter

-

-

Procedure:

-

Prepare serial dilutions of ponatinib in kinase reaction buffer.

-

In a microplate, combine the kinase, peptide substrate, and ponatinib dilutions.

-

Initiate the kinase reaction by adding [γ-³³P]ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively to remove unincorporated [γ-³³P]ATP.

-

Quantify the amount of incorporated ³³P on the substrate using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each ponatinib concentration relative to a DMSO control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the ponatinib concentration and fitting the data to a dose-response curve.

-

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of ponatinib on the metabolic activity of cancer cells, which is an indicator of cell viability.

-

Materials:

-

Cancer cell line of interest (e.g., K562)

-

Complete cell culture medium

-

Ponatinib stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of ponatinib for a specified duration (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each ponatinib concentration relative to a DMSO-treated control.

-

Determine the IC50 value by plotting cell viability against the logarithm of the ponatinib concentration.

-

Western Blotting for Protein Phosphorylation

This technique is used to detect the phosphorylation status of specific proteins in a signaling pathway following treatment with ponatinib.

-

Materials:

-

Cancer cell line

-

Ponatinib

-

Lysis buffer containing protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-phospho-BCR-ABL, anti-BCR-ABL, anti-phospho-STAT5, anti-STAT5)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Treat cells with various concentrations of ponatinib for a specified time.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip and re-probe the membrane with an antibody against the total protein to confirm equal loading.

-

Conclusion

Ponatinib is a highly effective multi-targeted TKI with a well-defined mechanism of action against BCR-ABL and other key oncogenic kinases. Its ability to overcome the T315I mutation has made it an invaluable therapeutic option for patients with resistant CML and Ph+ ALL. The quantitative data from in vitro and clinical studies underscore its potency and clinical benefit. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of ponatinib and other novel kinase inhibitors. A thorough understanding of its signaling pathway inhibition is crucial for optimizing its clinical use and for the development of future targeted therapies.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. Ponatinib: A Review of the History of Medicinal Chemistry behind Its Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Ponatinib efficacy and safety in Philadelphia chromosome–positive leukemia: final 5-year results of the phase 2 PACE trial - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In PACE Update, Ponatinib Benefit Confirmed [theoncologynurse.com]

- 7. ascopubs.org [ascopubs.org]

- 8. oncologymedinfo.com [oncologymedinfo.com]

- 9. CML OPTIC Trial Efficacy for ICLUSIG® (ponatinib) [iclusig.com]

- 10. ashpublications.org [ashpublications.org]

- 11. ashpublications.org [ashpublications.org]

- 12. ascopubs.org [ascopubs.org]

- 13. Ponatinib vs imatinib in patients with newly diagnosed Ph+ ALL: Results from the PhALLCON trial [lymphoblastic-hub.com]

- 14. ascopubs.org [ascopubs.org]

- 15. S110: PHALLCON: A PHASE 3 STUDY COMPARING PONATINIB VERSUS IMATINIB IN NEWLY DIAGNOSED PH+ ALL - PMC [pmc.ncbi.nlm.nih.gov]

- 16. PhALLCON Study Ponatinib Superior to Imatinib in Combination With Chemotherapy in Newly Diagnosed, Ph-Positive ALL - The ASCO Post [ascopost.com]

- 17. ascopubs.org [ascopubs.org]

- 18. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]

- 19. Negative Regulation of FGFR (Fibroblast Growth Factor Receptor) Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Diverse Fgfr1 signaling pathways and endocytic trafficking regulate early mesoderm development - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. Distinct effectors of platelet-derived growth factor receptor-α signaling are required for cell survival during embryogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. PDGFR dimer-specific activation, trafficking and downstream signaling dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Reactome | Signaling by PDGFR in disease [reactome.org]

- 28. aacrjournals.org [aacrjournals.org]

- 29. Signal Transduction by Vascular Endothelial Growth Factor Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. medium.com [medium.com]

- 32. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]

AP24592 (Ponatinib): A Technical Guide for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

AP24592, commercially known as ponatinib (B1185) (Iclusig®), is a potent, orally administered, multi-targeted tyrosine kinase inhibitor (TKI).[1] It was initially developed for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), particularly for patients with resistance to other TKIs, including those harboring the T315I "gatekeeper" mutation in the BCR-ABL gene.[2][3][4] This technical guide provides an in-depth overview of this compound for cancer research, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing relevant biological pathways and workflows.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of a broad spectrum of tyrosine kinases.[5] Its primary target is the BCR-ABL fusion protein, the pathogenic driver in CML and Ph+ ALL.[5] A key structural feature, a carbon-carbon triple bond, allows ponatinib to bind effectively to the T315I mutant of BCR-ABL, overcoming the steric hindrance that prevents other TKIs from binding.[6] By occupying the ATP-binding pocket of the kinase domain, ponatinib blocks the phosphorylation of downstream substrates, thereby inhibiting signaling pathways that promote cell proliferation and survival.[5]

Beyond BCR-ABL, ponatinib demonstrates potent inhibitory activity against several other kinase families implicated in oncogenesis, including:

-

Fibroblast Growth Factor Receptors (FGFRs) [5]

-

Vascular Endothelial Growth Factor Receptors (VEGFRs) [5]

-

Platelet-Derived Growth Factor Receptors (PDGFRs) [5]

-

SRC family kinases [7]

-

KIT [1]

-

RET [6]

-

FLT3 [1]

This broad kinase inhibition profile makes ponatinib a subject of interest for research in various solid tumors and hematological malignancies beyond CML and Ph+ ALL.[1][8][9]

Quantitative Data

The potency of this compound has been quantified in numerous preclinical and clinical studies. The following tables summarize key inhibitory concentrations and clinical trial outcomes.

Table 1: In Vitro Kinase Inhibition (IC50 values)

| Kinase Target | IC50 (nM) | Reference |

| ABL | 0.37 | [6][10] |

| ABL (T315I mutant) | 2.0 | [6][10] |

| VEGFR2 | 1.5 | [6] |

| FGFR1 | 2.2 | [6] |

| PDGFRα | 1.1 | [6] |

| SRC | 5.4 | [6] |

| LYN | 0.24 | [6] |

| FLT3 | 13 | [6] |

| KIT | 13 | [6] |

| RET | ≤ 20 | [6] |

| MEKK2 | 10 - 16 | [11] |

Note: IC50 values can vary depending on the specific assay conditions.

Table 2: Cellular Proliferation Inhibition (IC50 values)

| Cell Line | Cancer Type | Target/Mutation | Ponatinib IC50 (nM) | Reference |

| Ba/F3 | Pro-B Cell | Native BCR-ABL | 0.5 | [2][12] |

| Ba/F3 | Pro-B Cell | BCR-ABL T315I | 11 | [2][12] |

| K562 | Chronic Myeloid Leukemia | BCR-ABL | 7.2 | [5][12] |

| K562 T315I-R | Chronic Myeloid Leukemia | BCR-ABL T315I (Resistant) | 635 | [5][12] |

| HL60 | Acute Promyelocytic Leukemia | BCR-ABL T315I | 56 | [5][12] |

| MV4-11 | Acute Myeloid Leukemia | FLT3-ITD | ~10 | [12] |

| SK-Hep-1 | Hepatocellular Carcinoma | - | 288 | [12][13] |

| SNU-423 | Hepatocellular Carcinoma | - | 553 | [13] |

Table 3: PACE Clinical Trial Efficacy Data (12-month follow-up)

| Patient Cohort | Primary Endpoint | Response Rate | Reference |

| Chronic Phase CML (CP-CML) | Major Cytogenetic Response (MCyR) | 56% | [3] |

| Accelerated Phase CML (AP-CML) | Major Hematologic Response (MaHR) | 58% | [14] |

| Blast Phase CML (BP-CML) / Ph+ ALL | Major Hematologic Response (MaHR) | 35% | [14] |

| CP-CML with T315I mutation | Major Cytogenetic Response (MCyR) | 74% | [3] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's efficacy. The following are protocols for key in vitro and in vivo experiments.

Biochemical Kinase Inhibition Assay (Radiometric)

This assay determines the half-maximal inhibitory concentration (IC50) of ponatinib against a specific kinase in a cell-free system.

-

Materials:

-

Recombinant kinase domain (e.g., GST-Abl)

-

Peptide substrate (e.g., Abltide)

-

Ponatinib stock solution (in DMSO)

-

ATP and γ-³²P-ATP

-

Assay Buffer (e.g., 8 mM MOPS pH 7.0, 0.2 mM EDTA, 10 mM β-glycerophosphate)

-

30 mM MgCl₂

-

P81 phosphocellulose filters

-

0.75% Phosphoric acid

-

Scintillation counter

-

-

Procedure:

-

Prepare serial dilutions of ponatinib in DMSO.

-

In a 96-well plate, combine the assay buffer, MgCl₂, peptide substrate, and the recombinant kinase.

-

Add the diluted ponatinib or DMSO (vehicle control) to the wells.

-

Initiate the kinase reaction by adding a mixture of ATP and γ-³²P-ATP.

-

Incubate the plate at 30°C for a defined period (e.g., 15 minutes).

-

Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose filters.

-

Wash the filters multiple times with 0.75% phosphoric acid to remove unincorporated γ-³²P-ATP.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each ponatinib concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve.[5]

-

Cell Viability/Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability following treatment with ponatinib.

-

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Ponatinib stock solution (in DMSO)

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

-

Microplate reader (absorbance at 570 nm)

-

-

Procedure:

-

Seed cells into a 96-well plate at an optimal density and allow them to attach overnight.[2]

-

Prepare serial dilutions of ponatinib in complete culture medium.

-

Treat the cells with various concentrations of ponatinib or vehicle control (medium with DMSO).

-

Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).[2]

-

Add MTT solution to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each ponatinib concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the ponatinib concentration to determine the IC50 value.[2]

-

In Vivo Subcutaneous Xenograft Mouse Model

This model is used to evaluate the in vivo efficacy of ponatinib against tumor growth.

-

Materials:

-

Cancer cell line known to be sensitive to ponatinib

-

Immunocompromised mice (e.g., BALB/c nude, SCID, or NSG mice)

-

Matrigel (optional)

-

Ponatinib hydrochloride

-

Vehicle for oral gavage

-

-

Procedure:

-

Cell Preparation: Culture the selected cancer cell line and harvest at the appropriate confluency. Resuspend the cells in a suitable medium, potentially mixed with Matrigel, at a concentration of 1 x 10⁶ to 1 x 10⁷ cells per 100-200 µL.[1]

-

Tumor Implantation: Anesthetize the mice and subcutaneously inject the cell suspension into the flank.[1]

-

Tumor Growth and Randomization: Monitor the mice for tumor growth. Once tumors reach a predetermined size (e.g., 70-100 mm³), randomize the mice into control and treatment groups.[15][16]

-

Drug Administration: Administer ponatinib (e.g., 5-30 mg/kg) or vehicle to the respective groups via oral gavage once daily.[1][15][17]

-

Monitoring and Endpoints: Measure tumor volume and mouse body weight regularly (e.g., every other day).[15]

-

Data Analysis: At the end of the study, compare the tumor growth inhibition between the treated and control groups. The tumors can be excised for further analysis (e.g., immunohistochemistry for apoptosis markers).[15]

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes affected by this compound and the experimental procedures used to study it can aid in understanding its function.

Signaling Pathways

Caption: Ponatinib inhibits the constitutively active BCR-ABL kinase, blocking multiple downstream pro-survival and proliferative signaling pathways.

Caption: Ponatinib's multi-targeted inhibition of key oncogenic kinases affects various cancer hallmarks, including proliferation, survival, and angiogenesis.

Experimental Workflows

Caption: General workflow for determining the IC50 value of ponatinib using a cell viability assay.

Caption: Workflow for evaluating the in vivo efficacy of ponatinib using a subcutaneous xenograft mouse model.

Conclusion

This compound (ponatinib) is a powerful tool in cancer research, distinguished by its potent, multi-targeted kinase inhibition profile and its unique ability to overcome T315I-mediated resistance in BCR-ABL. The comprehensive data and standardized protocols presented in this guide are intended to facilitate further investigation into its therapeutic potential across a spectrum of malignancies. Researchers are encouraged to consider its broad activity profile when designing experiments to explore novel applications for this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Resistant mutations in CML and Ph+ALL – role of ponatinib - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. The BCR-ABL inhibitor ponatinib inhibits platelet immunoreceptor tyrosine-based activation motif (ITAM) signaling, platelet activation and aggregate formation under shear - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Recent Studies on Ponatinib in Cancers Other Than Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ponatinib -- Review of Historical Development, Current Status, and Future Research - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of Ponatinib and Other Known Kinase Inhibitors with Potent MEKK2 Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Ponatinib Inhibits Proliferation and Induces Apoptosis of Liver Cancer Cells, but Its Efficacy Is Compromised by Its Activation on PDK1/Akt/mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In PACE Update, Ponatinib Benefit Confirmed [theoncologynurse.com]

- 15. The effects of ponatinib, a multi-targeted tyrosine kinase inhibitor, against human U87 malignant glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Repurposing Ponatinib as a Potent Agent against KIT Mutant Melanomas [thno.org]

Basic Research Applications of Ponatinib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ponatinib (B1185) is a potent, orally administered multi-targeted tyrosine kinase inhibitor (TKI).[1][2] It was developed as a third-generation TKI to overcome resistance to earlier inhibitors used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[3][4] Its defining feature is its ability to inhibit the BCR-ABL kinase, particularly the T315I "gatekeeper" mutant, which confers resistance to first and second-generation TKIs.[3][5][6] Beyond BCR-ABL, Ponatinib's broad inhibitory profile against other key kinases such as FGFR, VEGFR, PDGFR, and SRC makes it a valuable tool for basic research in oncology and cell signaling.[3][7][8] This guide provides an in-depth overview of Ponatinib's applications in a research context, complete with quantitative data, detailed experimental protocols, and visualizations of its molecular interactions.

Mechanism of Action

Ponatinib functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the kinase domain.[7][9] Its design incorporates a carbon-carbon triple bond, which enables it to bind effectively to the T315I mutant of BCR-ABL, a mutation that sterically hinders the binding of other TKIs.[6][10] By occupying the ATP-binding site, Ponatinib blocks the phosphorylation of downstream substrates, thereby inhibiting the signaling cascades that drive cell proliferation and survival.[9][10][11] This multi-targeted inhibition allows researchers to probe the function of various oncogenic signaling pathways and explore mechanisms of therapeutic resistance.

Signaling Pathways Modulated by Ponatinib

Ponatinib's utility in basic research stems from its ability to potently inhibit multiple signaling pathways critical to cancer cell growth, survival, and angiogenesis.

BCR-ABL Signaling

The primary target of Ponatinib is the constitutively active BCR-ABL tyrosine kinase, the hallmark of CML and Ph+ ALL.[9][12] Inhibition of BCR-ABL blocks several downstream pro-survival and proliferative pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways.[10][11] This makes Ponatinib an essential tool for studying the pathophysiology of these leukemias and for investigating mechanisms of TKI resistance.

FGFR Signaling

Fibroblast Growth Factor Receptor (FGFR) signaling is frequently dysregulated in various solid tumors, including bladder, breast, endometrial, and lung cancers.[1][13] Ponatinib is a potent inhibitor of FGFR1, 2, 3, and 4.[13] It has been shown to inhibit the proliferation of cancer cell lines with FGFR amplifications or activating mutations and reduces tumor growth in corresponding xenograft models.[1][13] This makes Ponatinib a valuable research tool for studying FGFR-driven malignancies.[14][15]

References

- 1. Recent Studies on Ponatinib in Cancers Other Than Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Resistant mutations in CML and Ph+ALL – role of ponatinib - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ponatinib: Overview, Mechanism of Action & Clinical Trials | Takeda Oncology [oncologymedinfo.com]

- 7. benchchem.com [benchchem.com]

- 8. selleckchem.com [selleckchem.com]

- 9. What is the mechanism of Ponatinib Hydrochloride? [synapse.patsnap.com]

- 10. Ponatinib: A Review of the History of Medicinal Chemistry behind Its Development - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Ponatinib: a novel multi-tyrosine kinase inhibitor against human malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ponatinib suppresses the development of myeloid and lymphoid malignancies associated with FGFR1 abnormalities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Ponatinib as targeted therapy for FGFR1 fusions associated with the 8p11 myeloproliferative syndrome - PMC [pmc.ncbi.nlm.nih.gov]

AP24592 (Ponatinib): A Comprehensive Technical Guide on its Molecular Structure and Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

AP24592, known commercially as Ponatinib (B1185) (Iclusig®), is a potent, orally bioavailable, multi-targeted tyrosine kinase inhibitor (TKI).[1] It was specifically designed to overcome resistance to earlier generations of TKIs in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[2] This technical guide provides an in-depth overview of the molecular structure, mechanism of action, preclinical and clinical activity, and key experimental methodologies related to this compound.

Molecular Structure

Ponatinib is a complex synthetic molecule designed for high-affinity binding to the ATP-binding pocket of the ABL kinase domain.[3] Its structure incorporates key features that enable its potent and broad activity against wild-type and mutant forms of BCR-ABL.

| Identifier | Value |

| IUPAC Name | 3-(2-imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]benzamide |

| Chemical Formula | C₂₉H₂₇F₃N₆O |

| Molecular Weight | 532.57 g/mol |

| SMILES String | Cc1ccc(cc1C#Cc2cnc3n2nccc3)C(=O)Nc4ccc(c(c4)C(F)(F)F)CN5CCN(CC5)C |

| CAS Number | 943319-70-8 |

Mechanism of Action

This compound is a pan-BCR-ABL inhibitor, meaning it effectively inhibits the normal (wild-type) BCR-ABL kinase as well as all known clinically relevant mutants that confer resistance to other TKIs.[4][5] Its primary mechanism of action involves competitive inhibition at the ATP-binding site of the BCR-ABL kinase, thereby blocking its catalytic activity and preventing the phosphorylation of downstream substrates essential for cell proliferation and survival.[3]

A key structural feature of ponatinib is its carbon-carbon triple bond, which allows it to bind effectively to the ABL kinase domain even in the presence of the T315I "gatekeeper" mutation.[4] This mutation sterically hinders the binding of other TKIs like imatinib, nilotinib (B1678881), and dasatinib. Ponatinib's ability to inhibit the T315I mutant makes it a critical therapeutic option for patients who have developed resistance to other therapies.[4]

Beyond BCR-ABL, ponatinib is a multi-targeted kinase inhibitor with activity against other kinases involved in cancer cell growth and proliferation, including members of the VEGFR, FGFR, PDGFR, and SRC families.[1] This broad-spectrum activity may contribute to both its therapeutic efficacy and its side-effect profile.

Signaling Pathway Inhibition

By inhibiting BCR-ABL, ponatinib effectively downregulates several downstream signaling pathways critical for leukemic cell survival and proliferation, including:

-

RAS/MAPK Pathway: Involved in cell growth and differentiation.

-

JAK/STAT Pathway: Plays a key role in cytokine signaling and cell survival.

-

PI3K/AKT/mTOR Pathway: A central regulator of cell growth, metabolism, and survival.[6]

The inhibition of these pathways ultimately leads to cell cycle arrest and apoptosis in BCR-ABL-positive cancer cells.

Caption: Ponatinib inhibits the BCR-ABL kinase, blocking downstream signaling pathways.

Quantitative Data on Activity

Preclinical In Vitro Activity

The inhibitory activity of ponatinib has been extensively characterized in biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high potency against wild-type and mutant BCR-ABL.

Table 1: In Vitro Inhibitory Activity of Ponatinib against BCR-ABL Kinase

| Kinase Target | IC50 (nM) |

| Native BCR-ABL | 0.37 |

| T315I mutant BCR-ABL | 2.0 |

| Various other BCR-ABL mutants | 0.37 - 11 |

Data compiled from multiple preclinical studies.[7][8]

Table 2: Ponatinib IC50 Values in BCR-ABL Positive Cell Lines

| Cell Line | BCR-ABL Mutation | IC50 (nM) |

| Ba/F3 p210 | Wild-type | 0.5 |

| Ba/F3 T315I | T315I | 11 |

| K562 | Wild-type | 7.2 |

| K562 T315I-R | T315I (Resistant) | 635 |

| Other CML Cell Lines | Wild-type | ~30 |

IC50 values can vary based on experimental conditions.[5][9]

Clinical Activity

Clinical trials have demonstrated the significant efficacy of ponatinib in patients with CML and Ph+ ALL who are resistant or intolerant to other TKIs. The pivotal Phase 2 PACE (Ponatinib Ph+ ALL and CML Evaluation) trial established its clinical benefit.

Table 3: Efficacy of Ponatinib in the Phase 2 PACE Trial (Chronic Phase CML Patients)

| Response Endpoint | Percentage of Patients |

| Major Cytogenetic Response (MCyR) | 60% |

| Complete Cytogenetic Response (CCyR) | 54% |

| Major Molecular Response (MMR) | 40% |

| 5-Year Overall Survival | 73% |

Data from the final 5-year follow-up of the PACE trial.[10]

Experimental Protocols

In Vitro BCR-ABL Kinase Assay

This assay directly measures the ability of ponatinib to inhibit the enzymatic activity of the BCR-ABL kinase.

Caption: Workflow for an in vitro BCR-ABL kinase assay.

Methodology:

-

Reaction Setup: A reaction mixture is prepared containing recombinant purified BCR-ABL kinase (wild-type or mutant), a peptide substrate (e.g., Abltide), and a kinase reaction buffer.

-

Inhibitor Addition: Serial dilutions of ponatinib are added to the reaction mixture.

-

Reaction Initiation: The kinase reaction is initiated by adding a mixture of ATP and radiolabeled [γ-³²P]ATP, along with MgCl₂.

-

Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific time to allow for substrate phosphorylation.

-

Reaction Termination: The reaction is stopped, typically by adding phosphoric acid.

-

Quantification: The phosphorylated substrate is captured on phosphocellulose filters, and the amount of incorporated radiolabel is quantified using a scintillation counter.

-

Data Analysis: The percentage of kinase inhibition is plotted against the ponatinib concentration to determine the IC50 value.[8]

Cell Viability/Proliferation Assay (MTT/CCK-8)

These assays determine the effect of ponatinib on the viability and proliferation of cancer cell lines.

Caption: Workflow for a cell viability assay.

Methodology:

-

Cell Seeding: Cancer cells (e.g., K562, Ba/F3) are seeded into 96-well plates at an appropriate density.

-

Compound Treatment: After allowing the cells to adhere, they are treated with various concentrations of ponatinib. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a defined period (e.g., 48 or 72 hours).

-

Reagent Addition: A cell viability reagent such as MTT, XTT, or CCK-8 is added to each well. These reagents are converted into a colored product by metabolically active cells.

-

Incubation and Measurement: The plates are incubated for a further 1-4 hours to allow for color development, and the absorbance is then measured using a microplate reader.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control, and the IC50 value is determined.[5][6][11]

Western Blotting for Signaling Pathway Analysis

Western blotting is used to assess the effect of ponatinib on the phosphorylation status of BCR-ABL and its downstream signaling proteins.

Methodology:

-

Cell Treatment and Lysis: CML cells are treated with ponatinib for a specified time. The cells are then lysed to extract total protein.

-

Protein Quantification: The protein concentration in each lysate is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of proteins of interest (e.g., phospho-BCR-ABL, phospho-STAT5, phospho-AKT, phospho-ERK) and total protein as a loading control.

-

Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[9][12][13]

Conclusion

This compound (Ponatinib) is a rationally designed, potent, multi-targeted tyrosine kinase inhibitor with significant activity against wild-type and mutant BCR-ABL, including the highly resistant T315I mutation. Its ability to overcome resistance to other TKIs has made it an invaluable therapeutic agent for patients with CML and Ph+ ALL. The comprehensive data from preclinical and clinical studies underscore its robust anti-leukemic activity. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this important anti-cancer drug.

References

- 1. In Vitro Comparison of the Effects of Imatinib and Ponatinib on Chronic Myeloid Leukemia Progenitor/Stem Cell Features - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The BCR::ABL1 tyrosine kinase inhibitors ponatinib and nilotinib differentially affect endothelial angiogenesis and signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ponatinib Is a Pan-BCR-ABL Kinase Inhibitor: MD Simulations and SIE Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BCR-ABL1 compound mutants display differential and dose-dependent responses to ponatinib - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Cardiotoxicity of the BCR-ABL1 tyrosine kinase inhibitors: emphasis on ponatinib - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Ponatinib efficacy and safety in Philadelphia chromosome–positive leukemia: final 5-year results of the phase 2 PACE trial - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. The BCR-ABL inhibitor ponatinib inhibits platelet immunoreceptor tyrosine-based activation motif (ITAM) signaling, platelet activation and aggregate formation under shear - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Understanding Ponatinib's Pan-BCR-ABL Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ponatinib (B1185) is a potent, orally administered, multi-targeted tyrosine kinase inhibitor (TKI) that has demonstrated significant efficacy in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1] A key attribute of ponatinib is its function as a pan-BCR-ABL inhibitor, displaying activity against native BCR-ABL and all tested single-point mutations that confer resistance to other TKIs, including the highly recalcitrant T315I "gatekeeper" mutation.[2][3] This technical guide provides an in-depth exploration of the molecular basis for ponatinib's broad inhibitory profile, detailed experimental protocols for its characterization, and quantitative data on its inhibitory potency.

Mechanism of Pan-BCR-ABL Inhibition

The constitutively active BCR-ABL tyrosine kinase is the pathogenic driver in CML and Ph+ ALL, activating a cascade of downstream signaling pathways that regulate cell proliferation, differentiation, and survival.[4][5] Ponatinib functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the ABL kinase domain, thereby preventing the phosphorylation of downstream substrates and disrupting aberrant signaling.[6]